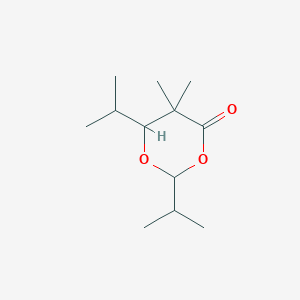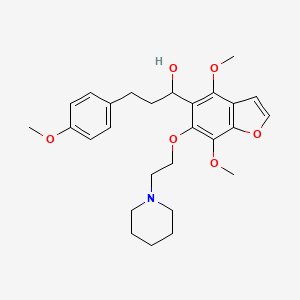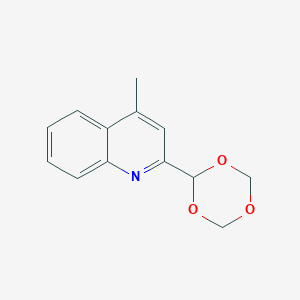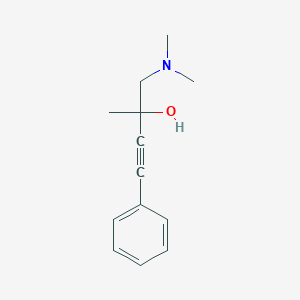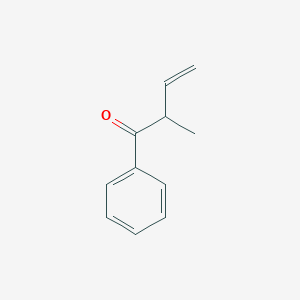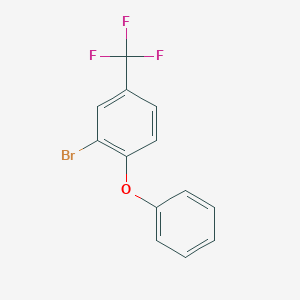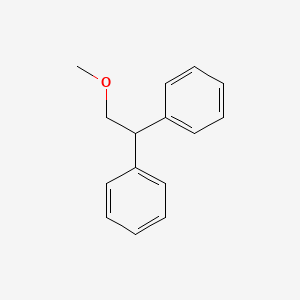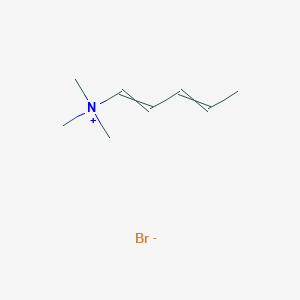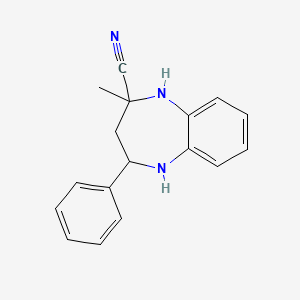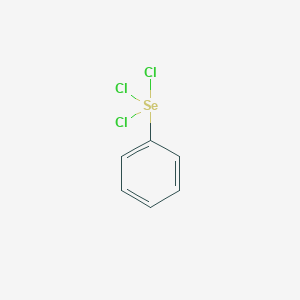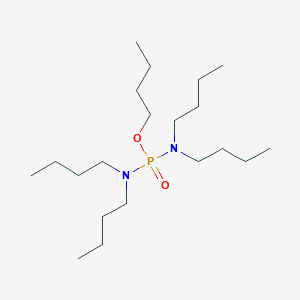![molecular formula C11H10N4S B14669787 3-(Methylsulfanyl)-6-phenyl-5H-pyrazolo[5,1-c][1,2,4]triazole CAS No. 35911-20-7](/img/structure/B14669787.png)
3-(Methylsulfanyl)-6-phenyl-5H-pyrazolo[5,1-c][1,2,4]triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Methylsulfanyl)-6-phenyl-5H-pyrazolo[5,1-c][1,2,4]triazole is a heterocyclic compound that features a unique structure combining a pyrazole ring fused with a triazole ring. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylsulfanyl)-6-phenyl-5H-pyrazolo[5,1-c][1,2,4]triazole typically involves multi-step reactions starting from readily available precursors.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis and flow chemistry are often employed to enhance reaction efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
3-(Methylsulfanyl)-6-phenyl-5H-pyrazolo[5,1-c][1,2,4]triazole undergoes various chemical reactions, including:
Reduction: The compound can be reduced under mild conditions using reagents like sodium borohydride.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Common reagents used in these reactions include:
- Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid
- Reducing agents: Sodium borohydride
- Electrophilic reagents: Nitric acid, halogens
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives on the phenyl ring .
Aplicaciones Científicas De Investigación
3-(Methylsulfanyl)-6-phenyl-5H-pyrazolo[5,1-c][1,2,4]triazole has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-(Methylsulfanyl)-6-phenyl-5H-pyrazolo[5,1-c][1,2,4]triazole involves its interaction with specific molecular targets and pathways. The compound can form non-covalent interactions, such as hydrogen bonds and van der Waals forces, with enzymes and receptors, leading to inhibition or activation of biological pathways . These interactions are crucial for its antimicrobial and anticancer activities .
Comparación Con Compuestos Similares
Similar Compounds
1,2,3-Triazole: Another triazole derivative with similar pharmacological properties.
1,2,4-Triazole: Structurally similar but with different substitution patterns and biological activities.
Pyrazole: Shares the pyrazole ring but lacks the fused triazole structure.
Uniqueness
3-(Methylsulfanyl)-6-phenyl-5H-pyrazolo[5,1-c][1,2,4]triazole is unique due to its fused ring structure, which imparts distinct chemical and biological properties. The presence of the methylsulfanyl group further enhances its reactivity and potential pharmacological activities .
Propiedades
Número CAS |
35911-20-7 |
|---|---|
Fórmula molecular |
C11H10N4S |
Peso molecular |
230.29 g/mol |
Nombre IUPAC |
3-methylsulfanyl-6-phenyl-5H-pyrazolo[5,1-c][1,2,4]triazole |
InChI |
InChI=1S/C11H10N4S/c1-16-11-13-12-10-7-9(14-15(10)11)8-5-3-2-4-6-8/h2-7,14H,1H3 |
Clave InChI |
UYWCNHAMRINYBF-UHFFFAOYSA-N |
SMILES canónico |
CSC1=NN=C2N1NC(=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


